molecular formula C7H13ClN2O2 B3392805 (9aS)-1,6,7,8,9,9a-hexahydropyrazino[2,1-c][1,4]oxazin-4-one;hydrochloride CAS No. 1383427-98-2

(9aS)-1,6,7,8,9,9a-hexahydropyrazino[2,1-c][1,4]oxazin-4-one;hydrochloride

Cat. No.: B3392805
CAS No.: 1383427-98-2
M. Wt: 192.64
InChI Key: TWLCHWNFVCWARP-RGMNGODLSA-N
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Description

(9aS)-1,6,7,8,9,9a-hexahydropyrazino[2,1-c][1,4]oxazin-4-one;hydrochloride is a chemical compound with a complex structure that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (9aS)-1,6,7,8,9,9a-hexahydropyrazino[2,1-c][1,4]oxazin-4-one;hydrochloride typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrazine ring and the subsequent cyclization to form the oxazinone structure. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial to achieve high efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(9aS)-1,6,7,8,9,9a-hexahydropyrazino[2,1-c][1,4]oxazin-4-one;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound, which may have different properties and applications.

    Substitution: The compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxides, while reduction can produce various reduced forms of the compound. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

(9aS)-1,6,7,8,9,9a-hexahydropyrazino[2,1-c][1,4]oxazin-4-one;hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of (9aS)-1,6,7,8,9,9a-hexahydropyrazino[2,1-c][1,4]oxazin-4-one;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,2′-Bipyridyl: A symmetrical bipyridine commonly used as a ligand in coordination chemistry.

    4,4′-Dimethyl-2,2′-dipyridyl: Another bipyridine derivative with similar applications.

    6,6′-Dimethyl-2,2′-dipyridyl: A related compound with slight structural differences.

Uniqueness

(9aS)-1,6,7,8,9,9a-hexahydropyrazino[2,1-c][1,4]oxazin-4-one;hydrochloride is unique due to its specific structure, which imparts distinct chemical and biological properties

Properties

IUPAC Name

(9aS)-1,6,7,8,9,9a-hexahydropyrazino[2,1-c][1,4]oxazin-4-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O2.ClH/c10-7-5-11-4-6-3-8-1-2-9(6)7;/h6,8H,1-5H2;1H/t6-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWLCHWNFVCWARP-RGMNGODLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(CN1)COCC2=O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN2[C@@H](CN1)COCC2=O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(9aS)-1,6,7,8,9,9a-hexahydropyrazino[2,1-c][1,4]oxazin-4-one;hydrochloride
Reactant of Route 2
Reactant of Route 2
(9aS)-1,6,7,8,9,9a-hexahydropyrazino[2,1-c][1,4]oxazin-4-one;hydrochloride
Reactant of Route 3
(9aS)-1,6,7,8,9,9a-hexahydropyrazino[2,1-c][1,4]oxazin-4-one;hydrochloride
Reactant of Route 4
(9aS)-1,6,7,8,9,9a-hexahydropyrazino[2,1-c][1,4]oxazin-4-one;hydrochloride
Reactant of Route 5
(9aS)-1,6,7,8,9,9a-hexahydropyrazino[2,1-c][1,4]oxazin-4-one;hydrochloride
Reactant of Route 6
(9aS)-1,6,7,8,9,9a-hexahydropyrazino[2,1-c][1,4]oxazin-4-one;hydrochloride

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